molecular formula C23H23N5O7S2 B2966574 ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-27-8

ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2966574
CAS No.: 361174-27-8
M. Wt: 545.59
InChI Key: MZBOBKQGSBYTHR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and piperazine derivatives under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and thiazole groups are likely involved in binding to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • 1-ethyl-4-(3-nitrophenyl)piperazine

Uniqueness

Ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of both a thiazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler piperazine derivatives.

Properties

IUPAC Name

ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O7S2/c1-2-35-23(30)26-10-12-27(13-11-26)37(33,34)19-8-6-16(7-9-19)21(29)25-22-24-20(15-36-22)17-4-3-5-18(14-17)28(31)32/h3-9,14-15H,2,10-13H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBOBKQGSBYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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